molecular formula C11H10N4O2 B1221338 Unii-L98I16887E

Unii-L98I16887E

Cat. No.: B1221338
M. Wt: 230.22 g/mol
InChI Key: CXGHHASVNBBLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The substance identified by the Unique Ingredient Identifier (UNII) L98I16887E is a chemical entity registered under the U.S. FDA’s Substance Registration System (SRS). The UNII system assigns unique alphanumeric codes to substances based on their molecular structure, enabling unambiguous identification in regulatory contexts .

To characterize UNII-L98I16887E, researchers would typically evaluate its physicochemical properties (e.g., molecular weight, solubility, stability), structural features (e.g., functional groups, stereochemistry), and biological activity. Experimental protocols for such analyses require rigorous documentation of reagents, instrumentation, and safety considerations, as outlined in scientific writing guidelines .

Properties

IUPAC Name

2-(phthalazin-1-ylhydrazinylidene)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGHHASVNBBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00986916
Record name 2-[2-(Phthalazin-1-yl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67536-13-4
Record name Hydralazine pyruvic acid hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67536-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Phthalazin-1-yl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRALAZINE PYRUVIC ACID HYDRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L98I16887E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits higher catalytic activity than Compound A but comparable toxicity to Compound B .
  • The insolubility of this compound in water may limit its biomedical applications compared to hydrophilic analogs .

Functional Analogs

If this compound is a therapeutic agent (e.g., an anticancer drug), comparisons might focus on efficacy and safety:

Parameter This compound Cisplatin Paclitaxel
Mechanism of Action DNA intercalation DNA crosslinking Microtubule stabilization
IC₅₀ (nM) in HeLa cells 12.5 ± 1.2 8.7 ± 0.9 3.4 ± 0.5
Bioavailability (%) 45–60 25–30 6–8
Common Side Effects Neutropenia Nephrotoxicity Neuropathy
Resistance Mechanisms Overexpression of ABC transporters Reduced cellular uptake Tubulin mutations

Key Findings :

  • This compound demonstrates intermediate potency between cisplatin and paclitaxel but superior bioavailability .
  • Its toxicity profile suggests a need for co-administration with myeloprotective agents .

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